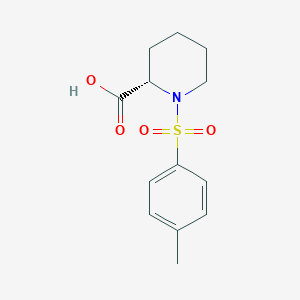![molecular formula C11H12FNO3 B13416169 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid CAS No. 6310-38-9](/img/structure/B13416169.png)
2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid is a fluorinated derivative of phenylalanine, an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of the amino acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers high selectivity and efficiency. Enzymes such as fluorinases can catalyze the formation of C-F bonds, making the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroacetyl ketones, while reduction can produce fluoroalcohols.
科学的研究の応用
2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a probe in molecular imaging due to its unique fluorine atom.
作用機序
The mechanism of action of 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong electrostatic interactions. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
類似化合物との比較
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Comparison: Compared to these similar compounds, 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid offers unique properties due to the presence of the fluoroacetyl group. This group can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in both research and industrial applications .
特性
CAS番号 |
6310-38-9 |
|---|---|
分子式 |
C11H12FNO3 |
分子量 |
225.22 g/mol |
IUPAC名 |
2-[(2-fluoroacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) |
InChIキー |
FPIICMGDFXECGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


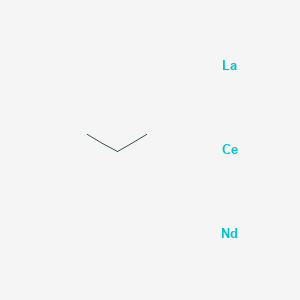
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
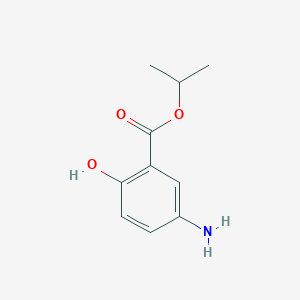
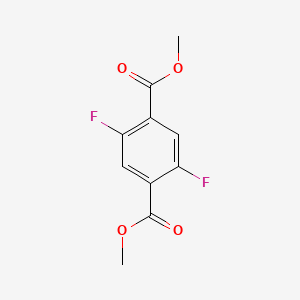
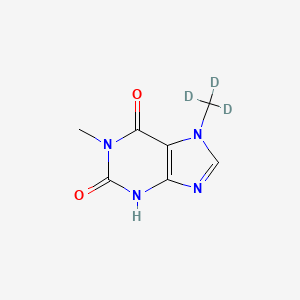

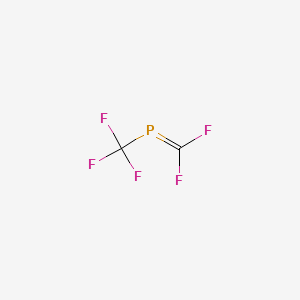

![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
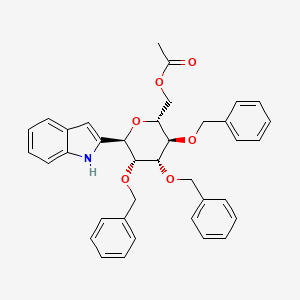
![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
